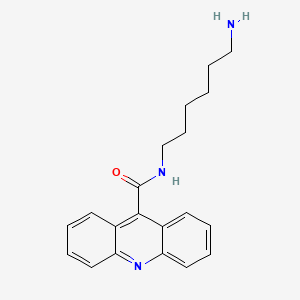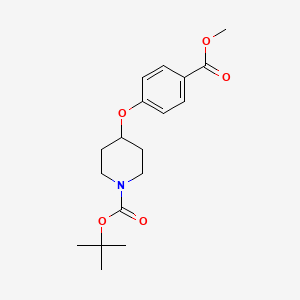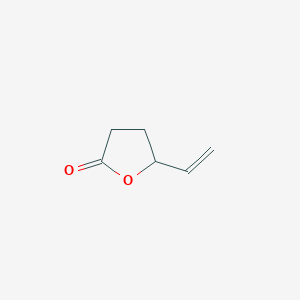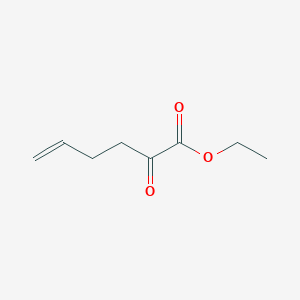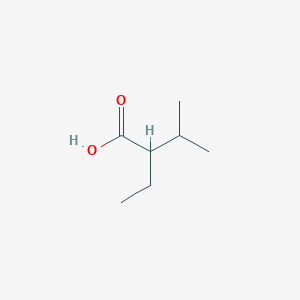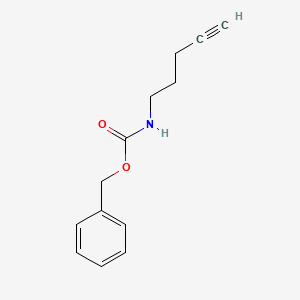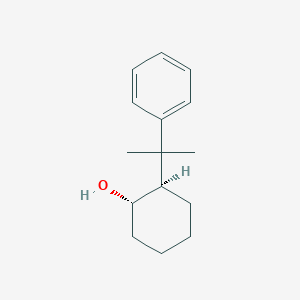
2-(4-Fluorophenyl)-2-hydroxypropionic acid
Descripción general
Descripción
2-(4-Fluorophenyl)-2-hydroxypropionic acid, also known as 4F-2-OH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenylalanine, an essential amino acid required for protein synthesis in the human body. 4F-2-OH has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis and Environmental Benefits
Researchers have explored the biocatalytic synthesis of fluorinated compounds, including 2-(4-Fluorophenyl)-2-hydroxypropionic acid derivatives, for their potential applications in medicine, agriculture, and material science. The introduction of fluorine atoms can enhance the performance of organic compounds, offering new functions. For instance, the biocatalytic procedure for synthesizing 2-fluoro-3-hydroxypropionic acid, a related compound, demonstrates considerable environmental and safety advantages over traditional chemical methods, suggesting a potential pathway for synthesizing 2-(4-Fluorophenyl)-2-hydroxypropionic acid and its derivatives (Liu et al., 2022).
Application in Inflammation Inhibition
2-Aryl-2-fluoropropionic acids, such as 2-(4-Fluorophenyl)-2-hydroxypropionic acid, have been prepared and studied for their potential in inhibiting inflammation. These compounds serve as fluorinated analogues of α-arylpropionic acids, indicating their utility in the development of new anti-inflammatory agents (Schlosser et al., 1996).
Enzymatic Hydrolysis and Microbial Production
The enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates, a process relevant to the synthesis and modification of 2-(4-Fluorophenyl)-2-hydroxypropionic acid, showcases the versatility of lipases in producing various fluorinated compounds. This method highlights the potential for enzymatic approaches to modify or synthesize fluorinated analogues of pharmaceutical and chemical interest (Bellezza et al., 2005).
Fluorinated Analogs as NSAID Mimics
The synthesis of optically active 2-aryl-2-fluoropropionic acids, including 2-(4-Fluorophenyl)-2-hydroxypropionic acid, as non-epimerizable mimics of 2-arylpropionic acids used in non-steroidal anti-inflammatory drugs (NSAIDs), exemplifies the pursuit of novel pharmaceutical agents with potentially improved properties due to fluorination. This research underlines the ongoing interest in fluorinated compounds for their enhanced bioactivity and stability (Fujisawa et al., 2005).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCVUIWOTANGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439557 | |
| Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-hydroxypropionic acid | |
CAS RN |
81170-13-0 | |
| Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluorophenyl)-2-hydroxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

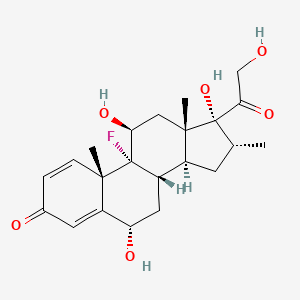
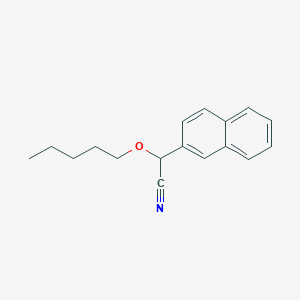

![2-Bromoimidazo[5,1-b]thiazole](/img/structure/B1610118.png)
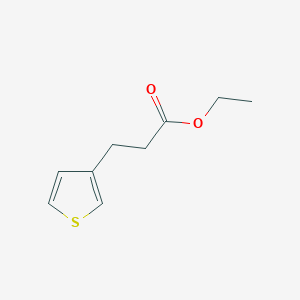
![(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610123.png)
